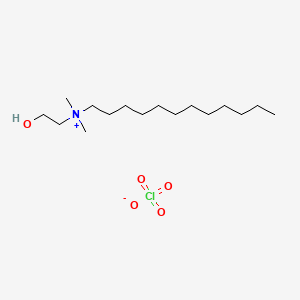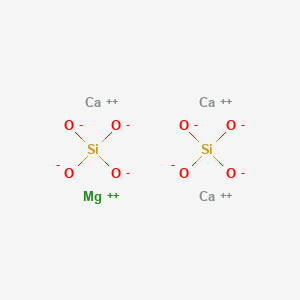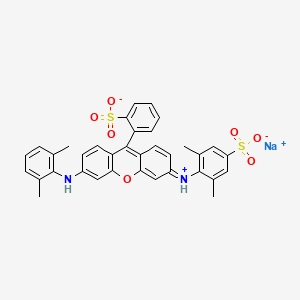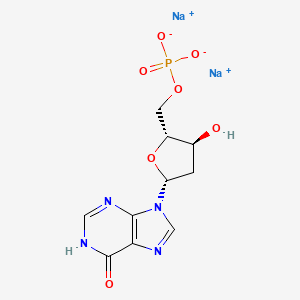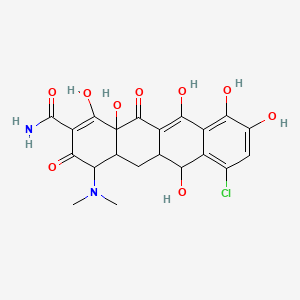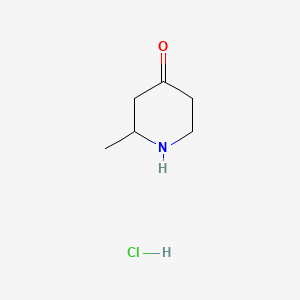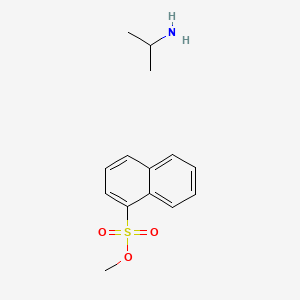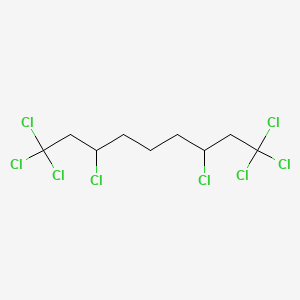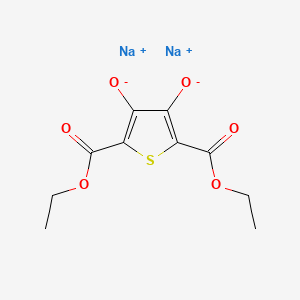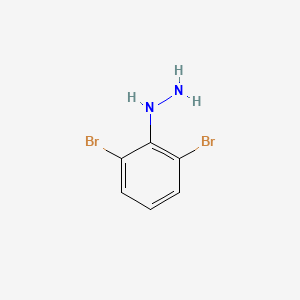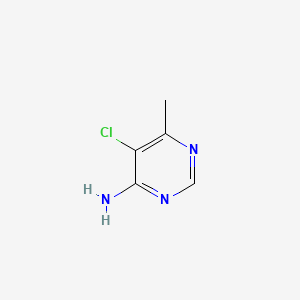
Lithium aluminum oxide: (Lithium aluminate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Lithium aluminum oxide can be synthesized through several methods:
Solid-State Reaction: This method involves the reaction of lithium carbonate (Li2CO3) with aluminum oxide (Al2O3) at high temperatures.
Wet Chemical Method: This involves the reaction of lithium hydroxide (LiOH) with aluminum nitrate (Al(NO3)3) in an aqueous solution, followed by precipitation and calcination.
Sol-Gel Method: This method uses lithium alkoxide and aluminum alkoxide as precursors, which undergo hydrolysis and polycondensation to form a gel.
Hydrothermal Synthesis: This method involves the reaction of lithium hydroxide with aluminum oxide under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Lithium aluminum oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form lithium oxide (Li2O) and aluminum oxide (Al2O3).
Reduction: Lithium aluminum oxide can be reduced by hydrogen to form lithium hydride (LiH) and aluminum oxide.
Substitution: It can react with other metal oxides to form mixed metal aluminates.
Common reagents used in these reactions include lithium hydroxide, aluminum nitrate, and hydrogen gas. The major products formed are lithium oxide, aluminum oxide, and lithium hydride .
Applications De Recherche Scientifique
Lithium aluminum oxide has a wide range of scientific research applications:
Microelectronics: It is used as a lattice-matching substrate for gallium nitride (GaN) in microelectronic devices.
Nuclear Technology: It serves as a solid tritium breeder material for preparing tritium fuel for nuclear fusion.
Energy Storage: Lithium aluminum oxide is used in lithium-ion batteries to enhance the electrochemical performance of cathode materials.
Fuel Cells: It acts as an inert electrolyte support material in molten carbonate fuel cells.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and biomedical imaging.
Mécanisme D'action
The mechanism of action of lithium aluminum oxide varies depending on its application:
In Microelectronics: It provides a stable lattice structure that matches well with gallium nitride, improving the performance of electronic devices.
In Nuclear Technology: It acts as a tritium breeder, facilitating the production of tritium fuel for nuclear fusion.
In Energy Storage: It enhances the ionic conductivity and stability of cathode materials in lithium-ion batteries.
Comparaison Avec Des Composés Similaires
Lithium aluminum oxide can be compared with other similar compounds such as:
Lithium Titanate (Li2TiO3): Used in lithium-ion batteries, it has a lower energy density compared to lithium aluminum oxide but offers higher stability and safety.
Lithium Cobalt Oxide (LiCoO2): Commonly used in lithium-ion batteries, it has a higher energy density but is more expensive and less stable than lithium aluminum oxide.
Lithium Iron Phosphate (LiFePO4): Known for its safety and stability, it has a lower energy density compared to lithium aluminum oxide.
Lithium aluminum oxide stands out due to its high melting point, stability, and versatility in various applications.
Propriétés
Numéro CAS |
11089-89-7 |
|---|---|
Formule moléculaire |
AlLiO+2 |
Poids moléculaire |
49.9 g/mol |
Nom IUPAC |
aluminum;lithium;oxygen(2-) |
InChI |
InChI=1S/Al.Li.O/q+3;+1;-2 |
Clé InChI |
INKOOIVAYVLIFZ-UHFFFAOYSA-N |
SMILES |
[Li+].[O-2].[Al+3] |
SMILES canonique |
[Li+].[O-2].[Al+3] |
Synonymes |
Lithium aluminum oxide: (Lithium aluminate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


